2-Ethyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazole derivatives. This compound exhibits significant potential in various scientific applications, particularly in medicinal chemistry due to its unique structural features. The chemical is identified by the CAS number 886911-04-2 and has a molecular formula of C16H21N5OS2, with a molecular weight of approximately 363.50 g/mol .
The compound can be sourced from chemical suppliers and is classified as a thiazole derivative, which is known for its diverse biological activities. Thiazoles are recognized for their roles in pharmaceuticals, often serving as scaffolds for drug development due to their ability to interact with biological targets effectively .
The synthesis of 2-Ethyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves several steps:
The molecular structure of 2-Ethyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol features multiple functional groups that contribute to its biological activity:
The compound's SMILES representation is CCc1nn2c(n1)sc(c2O)C(c1cccs1)N1CCN(CC1)C
, which provides insight into its connectivity and stereochemistry .
The chemical reactivity of 2-Ethyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol may include:
The mechanism of action for compounds like 2-Ethyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol often involves:
The physical properties of 2-Ethyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol include:
Chemical properties may include:
Further analysis through techniques such as NMR spectroscopy and mass spectrometry would provide detailed insights into its purity and structural integrity .
The compound has potential applications in various scientific fields:
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2